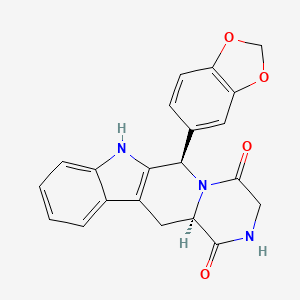

Nortadalafil

描述

Nortadalafil as a Demethylated Analogue of Tadalafil (B1681874)

This compound is chemically defined as a demethylated analogue of tadalafil. apexbt.com Structurally, it differs from tadalafil by the absence of a methyl group on the piperazinedione ring. This specific modification, the removal of a methyl group from the nitrogen atom at position 2 of the piperazinedione moiety, defines its identity as "demethyl-tadalafil" or this compound. adooq.com This structural alteration is a focal point of research, as it influences the compound's pharmacokinetic and pharmacodynamic properties relative to its parent compound, tadalafil. The synthesis of this compound can be achieved through the high-yield closure of the diketopiperazine ring. medchemexpress.com

Academic Significance in Phosphodiesterase Type 5 (PDE5) Inhibitor Research

The academic importance of this compound is intrinsically linked to its function as a highly selective inhibitor of phosphodiesterase type 5 (PDE5). medchemexpress.com PDE5 is an enzyme that selectively hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a key signaling molecule in various physiological processes, including vasodilation. apexbt.com By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation and the enhancement of nitric oxide-mediated vasodilation pathways. apexbt.comnih.gov

This mechanism is the cornerstone of the therapeutic effects observed with PDE5 inhibitors. openaccessjournals.com Research into this compound contributes to a deeper understanding of this class of inhibitors, which are studied for their potential applications in managing conditions such as erectile dysfunction and pulmonary arterial hypertension. adooq.commedchemexpress.com this compound serves as a critical analytical reference standard in pharmacological and biochemical studies aimed at exploring and characterizing new PDE5 inhibitors. apexbt.com

Current State of Scholarly Investigation on this compound

Current scholarly investigation into this compound is multifaceted. A significant portion of research is dedicated to the development and validation of sophisticated analytical methods to detect and quantify this compound and other tadalafil analogues. nih.govresearchgate.net Techniques such as ultra-high-performance liquid chromatography coupled to mass spectrometry (UPLC-MS/MS), high-performance thin-layer chromatography (HPTLC), and quantitative nuclear magnetic resonance (qNMR) spectroscopy are frequently employed. nih.govresearchgate.netnih.govmdpi.com These studies are crucial for quality control and for identifying analogues in various samples. academicjournals.org

Furthermore, research extends to the isolation and structural elucidation of novel tadalafil analogues, where this compound often serves as a reference compound. For instance, studies have identified and characterized derivatives like N-cyclohexyl this compound and N-cyclopentyl this compound. nih.gov These investigations utilize advanced spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy, to determine the precise chemical structures of these new compounds. nih.govresearchgate.net The ongoing discovery and characterization of such analogues underscore the continued interest in the chemical space surrounding tadalafil and its derivatives.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione | nih.gov |

| Molecular Formula | C₂₁H₁₇N₃O₄ | chemscene.com |

| Molecular Weight | 375.38 g/mol | chemscene.comcreative-enzymes.com |

| Synonyms | Demethyl Tadalafil, N-Desmethyl Tadalafil | adooq.commedchemexpress.comnih.gov |

| CAS Number | 171596-36-4 | apexbt.comcreative-enzymes.comxcessbio.com |

| Appearance | White Solid | |

Table 2: Analytical Methods in this compound Research

| Analytical Technique | Application | Key Findings |

|---|---|---|

| UPLC-Q-Exactive Orbitrap/MS | Detection and structural elucidation of novel tadalafil analogues. | Used to identify N-cyclohexyl this compound by comparing its MS² spectrum to tadalafil. nih.gov |

| LC-MS/MS | Screening for tadalafil and its analogues in various products. | An established method for screening the presence of 48 different compounds, including this compound. researchgate.net |

| HPLC | Quantitative analysis and method validation for tadalafil and related substances. | Developed for routine quality control testing of tadalafil in pharmaceutical formulations. academicjournals.org |

| NMR Spectroscopy | Structural characterization of this compound and its derivatives. | Used alongside other techniques to confirm the structure of N-cyclopentyl this compound. |

Structure

3D Structure

属性

IUPAC Name |

(2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDLVMPUSXRZOS-FOIQADDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C(=O)NCC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431339 | |

| Record name | Nortadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629652-62-6, 171596-36-4 | |

| Record name | rel-(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629652-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nortadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nortadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORTADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W59DMB3LD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Chemical Transformations of Nortadalafil

Nortadalafil, also known as N-desmethyl tadalafil (B1681874), is a significant analogue and metabolite of tadalafil. nih.gov Its synthesis is a key area of study for reference standard preparation and for understanding the metabolic pathways of the parent drug. The primary methods for producing this compound involve chemical transformations of tadalafil, focusing on the removal of the methyl group from the piperazinedione ring.

Demethylation of Tadalafil as a Primary Synthesis Route

The most direct and common synthetic route to this compound is the demethylation of its parent compound, tadalafil. nih.govmedchemexpress.com Tadalafil features an N-methyl group on the piperazinedione moiety of its structure. researchgate.net The removal of this methyl group, a process known as N-demethylation, yields this compound. This transformation is a targeted chemical reaction designed to modify the existing tadalafil molecule rather than building the this compound structure from simpler precursors. This approach is often preferred in laboratory settings for producing analytical standards. medchemexpress.com The synthesis of various tadalafil analogues, including N-substituted this compound derivatives like N-ethyl this compound and N-butyl this compound, also originates from the core this compound structure or involves similar synthetic strategies. researchgate.net

Reagents and Conditions for Demethylation Reactions (e.g., Boron Tribromide)

Boron tribromide (BBr3) is a powerful and widely used reagent for the cleavage of ethers and can also be effective for the demethylation of certain N-methyl compounds. orgsyn.orgcommonorganicchemistry.comresearchgate.net The reaction is typically performed under anhydrous conditions to prevent the rapid hydrolysis of the reagent. orgsyn.org

For a typical demethylation using boron tribromide, the substrate (tadalafil) is dissolved in a dry, inert solvent, most commonly a chlorinated solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com The reaction is initiated by adding boron tribromide, often as a solution in the same solvent, to the dissolved substrate. commonorganicchemistry.com The process is frequently conducted at reduced temperatures, starting at 0°C or even as low as -78°C, and then allowing the mixture to warm to room temperature to proceed to completion. commonorganicchemistry.com The reaction involves the formation of a complex between the boron atom and the nitrogen and oxygen atoms of the piperazinedione ring, facilitating the cleavage of the N-methyl bond. commonorganicchemistry.com Following the reaction, the mixture is carefully quenched, typically with water or an alcohol, to decompose the boron complexes and liberate the demethylated product, this compound. orgsyn.org

Table 1: Typical Reaction Conditions for BBr₃ Demethylation

| Parameter | Condition |

|---|---|

| Reagent | Boron Tribromide (BBr₃) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C to Room Temperature |

| Atmosphere | Inert (e.g., Nitrogen) |

| Workup | Aqueous Quench |

Alternative Demethylating Agents and Reaction Conditions

While boron tribromide is a potent reagent, other chemical agents can be employed for N-demethylation, depending on the specific substrate and desired reaction selectivity. Though not specifically documented for tadalafil in the provided context, general organic synthesis principles suggest several alternatives. Reagents like azacitidine and decitabine (B1684300) are known as demethylating agents, although their primary application is in the context of DNA methylation in cancer treatment. nih.gov In synthetic chemistry, other reagents are more common for N-demethylation. For instance, certain chloroformate reagents followed by hydrolysis or reduction can achieve N-demethylation. The choice of reagent is critical to avoid unwanted side reactions with other functional groups present in the complex tadalafil molecule, such as the methylenedioxy group. orgsyn.org

Purity Assessment and Validation of Synthesized this compound

Following the synthesis of this compound, a rigorous assessment is required to confirm its identity and quantify its purity. This validation process is crucial, especially when the synthesized compound is intended for use as an analytical reference standard. medchemexpress.com The process involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compound, confirming that the desired chemical transformation has occurred.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR (Proton NMR) is used to confirm the structure of this compound by analyzing the chemical shifts and coupling patterns of its protons. researchgate.net A key indicator of successful demethylation is the disappearance of the singlet signal corresponding to the N-methyl protons of tadalafil and the appearance of a new signal for the N-H proton of the piperazinedione ring. researchgate.net The chemical shifts of other protons in the molecule, such as those on the indole (B1671886) and benzodioxole rings, are compared against reference spectra to ensure the rest of the molecule remains intact. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the precise mass of the synthesized this compound. researchgate.netresearchgate.net This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm its elemental composition. researchgate.net The measured mass of this compound (C₂₁H₁₇N₃O₄) would be distinct from that of tadalafil (C₂₂H₁₉N₃O₄), differing by the mass of a CH₂ group.

Table 2: Spectroscopic Data for this compound

| Technique | Purpose | Key Observation for this compound |

|---|---|---|

| ¹H-NMR | Structural Confirmation | Disappearance of N-methyl signal, appearance of N-H signal. researchgate.net |

| HRMS | Molecular Formula Confirmation | Accurate mass measurement corresponding to C₂₁H₁₇N₃O₄. researchgate.net |

Chromatographic methods are essential for separating the synthesized this compound from any unreacted tadalafil, reagents, and byproducts, thereby allowing for accurate purity determination.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a robust and widely used method for the quantification of tadalafil and its analogues. nih.govncku.edu.twresearchgate.net The method typically utilizes a C18 reversed-phase column for separation. nih.govnih.gov A mobile phase consisting of a mixture of an aqueous buffer (like formic acid or a phosphate (B84403) buffer) and an organic solvent (commonly acetonitrile) is used to elute the compounds. nih.govncku.edu.tw Purity is determined by detecting the compounds as they elute from the column using a UV detector set at a specific wavelength (e.g., 230 nm or 290 nm) and calculating the peak area percentage of this compound relative to all other detected impurities. nih.govncku.edu.tw

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a higher-resolution version of HPLC that uses smaller particle size columns (sub-2 µm) to achieve faster and more efficient separations. uliege.be UPLC methods, often coupled with mass spectrometry (UPLC-MS/MS), provide enhanced sensitivity and specificity for the analysis of this compound, allowing for the detection and quantification of even trace-level impurities. nih.govuliege.be

Table 3: Chromatographic Parameters for this compound Analysis

| Technique | Column Type | Mobile Phase Example | Detection |

|---|---|---|---|

| HPLC-UV | C18 (Reversed-Phase) nih.govnih.gov | Acetonitrile (B52724) / Water with 0.05% Formic Acid nih.gov | UV at 230 nm nih.gov |

| UPLC | C18 (sub-2 µm particles) uliege.be | Acetonitrile / Ammonium (B1175870) Formate Buffer uliege.be | UV or MS/MS nih.govuliege.be |

Chemical Reactions and Derivatization Strategies of this compound

The intricate framework of this compound, a (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, presents a rich platform for a variety of chemical transformations. These modifications are pivotal in the exploration of structure-activity relationships and the optimization of physicochemical properties.

Oxidation Reactions to Yield Corresponding Oxides

The oxidation of nitrogen-containing heterocycles is a fundamental transformation in medicinal chemistry, often leading to compounds with altered metabolic profiles and biological activities. In the case of this compound, the tertiary amine nitrogens within the piperazinedione and the indole rings are susceptible to oxidation. The use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, are common methods for the formation of N-oxides. rsc.orgresearchgate.netnih.gov The reaction of nitrogen-containing heterocyclic compounds with peroxydisulfate (B1198043) can also yield hydroxylated derivatives upon subsequent hydrolysis. nih.gov

The oxidation of the pyrimidine (B1678525) ring in fused heterocyclic systems has been achieved using a mixture of trifluoroacetic anhydride (B1165640) and hydrogen peroxide, resulting in the corresponding mono-N-oxide. rsc.org This methodology could potentially be applied to the piperazinedione ring of this compound. The reaction conditions, such as temperature and the choice of oxidizing agent, are critical to control the selectivity and prevent over-oxidation or degradation of the complex this compound scaffold. nih.gov

Reduction Reactions to Produce Reduced Derivatives

The reduction of the amide functionalities within the diketopiperazine ring of this compound can lead to the corresponding piperazine (B1678402) derivatives. Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of reducing amides and lactams to the corresponding amines. nih.govjove.commasterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the amide. jove.comucalgary.ca

The general protocol for the reduction of cyclic amides (lactams) with LiAlH4 involves using an excess of the reducing agent in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and hydrolyze the intermediate aluminum complexes. researchgate.netmasterorganicchemistry.com This transformation of the diketopiperazine to a piperazine ring significantly alters the geometry and basicity of the molecule, which can have profound effects on its biological activity and pharmacokinetic properties.

Table 1: General Conditions for Amide Reduction

| Reagent | Solvent | Reaction Type | Product |

| Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran (THF) or Diethyl ether | Reduction | Amine |

This table presents generalized information on amide reduction and is not specific to this compound.

Substitution Reactions for Functional Group Replacement

The this compound scaffold possesses several sites amenable to substitution reactions, allowing for the introduction of a wide array of functional groups. The secondary amine in the piperazinedione ring and the nitrogen of the indole ring are key targets for such modifications.

N-alkylation of the piperazinedione ring can be achieved using various alkyl halides in the presence of a base. This reaction is a common strategy to introduce diverse substituents, thereby modulating the lipophilicity and steric bulk of the molecule. Similarly, the indole nitrogen can be alkylated, although its reactivity is influenced by the electronic nature of the fused ring system.

The synthesis of N-cyclohexyl this compound, an analogue where the methyl group of tadalafil is replaced by a cyclohexyl group, demonstrates the feasibility of substitution at this position. nih.gov This suggests that this compound can serve as a precursor for a variety of N-substituted analogues.

Development of Novel Arylated Analogues via Buchwald Reaction

A significant advancement in the derivatization of this compound has been the application of the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of N-arylated analogues. This strategy has been successfully employed to replace the methyl group of tadalafil with various aryl groups, and by extension, can be applied to this compound. deprezlab.fr

The general reaction involves the coupling of an amine (in this case, the secondary amine of this compound) with an aryl halide in the presence of a palladium catalyst and a suitable ligand. This method has proven to be a versatile tool for creating a library of novel analogues with potentially enhanced biological activity. deprezlab.fr

Table 2: Key Components of the Buchwald-Hartwig Amination for N-Arylation

| Component | Function | Example |

| Palladium Catalyst | Facilitates the cross-coupling reaction | Pd(OAc)2, Pd2(dba)3 |

| Ligand | Stabilizes the palladium center and facilitates the reaction steps | Biarylphosphines (e.g., XPhos, SPhos) |

| Base | Activates the amine and neutralizes the acid formed | Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs2CO3) |

| Aryl Halide | Provides the aryl group to be attached | Aryl bromides, aryl chlorides |

This table presents generalized components for the Buchwald-Hartwig amination.

Introduction of Heterocyclic Rings for Solubility Enhancement (e.g., Pyridine (B92270), Pyrimidine)

A key challenge in the development of new drug candidates is achieving adequate aqueous solubility. To address this, heterocyclic rings such as pyridine and pyrimidine have been introduced into the tadalafil structure, a strategy directly applicable to this compound. deprezlab.fr The nitrogen atoms in these rings can act as hydrogen bond acceptors, potentially improving the solubility of the resulting analogues.

The synthesis of these derivatives can be accomplished using the Buchwald-Hartwig amination by coupling this compound with halogenated pyridines or pyrimidines. deprezlab.fr A diastereoselective synthesis of a pyridine-containing analogue of tadalafil has also been reported, highlighting the ability to control the stereochemistry during the introduction of these heterocyclic moieties. researchgate.net This approach has led to the generation of compounds with comparable biological activity to tadalafil but with improved water solubility. deprezlab.fr

Pharmacological Characterization and Mechanism of Action of Nortadalafil

Molecular Mechanism of PDE5 Inhibition

The primary mechanism of action for Nortadalafil involves the selective inhibition of the phosphodiesterase type 5 (PDE5) enzyme. This enzyme is crucial in the regulation of cellular signaling pathways that control smooth muscle contraction and relaxation.

This compound's therapeutic effects are mediated through its interaction with the nitric oxide (NO)/cGMP pathway. researchgate.net In various physiological processes, the release of nitric oxide stimulates the enzyme guanylate cyclase, which in turn increases the intracellular levels of cGMP. researchgate.net cGMP acts as a second messenger, leading to a cascade of events that result in smooth muscle relaxation. researchgate.net

The PDE5 enzyme is responsible for the degradation of cGMP, thereby terminating its signaling effects. researchgate.net By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation within the cell. researchgate.net This amplification of the cGMP signal enhances and prolongs the relaxation of smooth muscles. researchgate.net

The increased intracellular concentrations of cGMP, facilitated by this compound, lead to the relaxation of smooth muscle cells, particularly in the vasculature. researchgate.net This relaxation results in vasodilation, an increase in the diameter of blood vessels, which improves blood flow. This mechanism is the foundation for its application in conditions where enhanced blood flow is beneficial.

The efficacy and safety profile of a PDE5 inhibitor is significantly influenced by its selectivity for the PDE5 enzyme over other phosphodiesterase isoforms. Tadalafil (B1681874), the parent compound of this compound, is known for its high selectivity for PDE5. researchgate.netnih.gov It is substantially more potent against PDE5 than against other PDE isoforms such as PDE1, PDE2, PDE3, PDE4, and PDE7, which are found in various tissues including the heart, brain, and skeletal muscle. wikipedia.org

Tadalafil is also significantly more selective for PDE5 compared to PDE6, an enzyme found in the retina. nih.gov This high selectivity for PDE5 over PDE6 is believed to contribute to a lower incidence of visual side effects compared to some other PDE5 inhibitors. nih.gov Furthermore, while tadalafil does show some inhibition of PDE11, an enzyme found in the prostate and testes, the clinical significance of this is not yet fully understood. nih.gov Given that this compound is an analog of tadalafil, it is expected to exhibit a similar high-selectivity profile for PDE5.

Comparative Pharmacodynamics with Tadalafil and Other PDE5 Inhibitors

The pharmacodynamic properties of this compound are best understood in comparison to its parent compound, tadalafil, and other PDE5 inhibitors.

The inhibitory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. While specific, peer-reviewed studies directly comparing the IC50 value of this compound to tadalafil are limited, available data from commercial suppliers suggest its potency. For instance, one supplier indicates an IC50 value of 19 nM for this compound's inhibition of PDE5. For comparison, tadalafil is a highly potent PDE5 inhibitor with a reported IC50 value of approximately 5 nM. researchgate.net The potency of other PDE5 inhibitors varies, for example, sildenafil (B151) has a reported IC50 of 3.9 nM. urologyresearchandpractice.org

Table 1: Inhibitory Potency (IC50) of Select PDE5 Inhibitors

| Compound | IC50 for PDE5 (nM) |

|---|---|

| Tadalafil | ~5 researchgate.net |

| This compound | 19* |

| Sildenafil | 3.9 urologyresearchandpractice.org |

| Vardenafil | 0.6 urologyresearchandpractice.org |

*Data from a commercial supplier.

A key distinguishing feature of tadalafil among PDE5 inhibitors is its remarkably long duration of action, which can extend up to 36 hours after a single dose. wikipedia.org This prolonged effect is attributed to its long elimination half-life of approximately 17.5 hours in healthy individuals. wikipedia.org This extended duration offers a wider window for therapeutic efficacy. As an analogue of tadalafil, the duration of action of this compound is an important consideration, though specific pharmacokinetic data determining its half-life and duration of effect are not extensively documented in publicly available research. The structural modifications, namely the absence of a methyl group, could potentially influence its pharmacokinetic profile, including its absorption, distribution, metabolism, and elimination, and thus its duration of action.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Tadalafil |

| Sildenafil |

| Vardenafil |

| Nitric Oxide |

This compound, also known as demethyl-tadalafil, is recognized as an analogue of tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. medchemexpress.commedchemexpress.com Its structural similarity to tadalafil dictates its pharmacological interest, primarily in the context of erectile dysfunction and pulmonary arterial hypertension research. medchemexpress.com The following sections delve into the pharmacokinetic profile of this compound, drawing upon research on tadalafil and its analogues to elucidate its metabolic behavior and characteristics.

Influence of Demethylated Structure on Pharmacokinetics

This compound's structure is characterized by the absence of the N-methyl group on the piperazinedione ring, which is present in its parent compound, tadalafil. nih.gov This demethylation is a critical structural feature that influences its pharmacokinetic properties. In drug metabolism, N-demethylation is a common phase I metabolic reaction, often mediated by cytochrome P450 (CYP) enzymes. The resulting demethylated metabolite is typically more polar than the parent compound. This increased polarity generally facilitates further metabolism (Phase II conjugation) and subsequent excretion from the body.

The parent compound, tadalafil, is metabolized predominantly by the hepatic enzyme CYP3A4. fda.govwikipedia.org The process involves the formation of a catechol metabolite, which then undergoes methylation and glucuronidation. nih.gov this compound itself is a demethylated form of tadalafil, suggesting it is a key metabolite in the metabolic cascade of tadalafil. The pharmacokinetic profile of this compound would thus be distinct from tadalafil, likely featuring a different half-life and clearance rate due to its altered chemical structure.

Metabolic Pathways of this compound

The metabolic fate of this compound is understood by examining the pathways of its parent compound and the analytical methods used to detect its analogues in preclinical studies.

Preclinical animal models are essential for studying the metabolism of xenobiotics. Sprague-Dawley rats and C57BL/6 mice are common choices for such research due to their well-characterized physiological and metabolic systems. inotiv.comnih.gov

Sprague-Dawley Rats: This outbred rat strain is widely used in toxicology and pharmacology research, including studies on drug metabolism. inotiv.comtaconic.com Research on tadalafil in Sprague-Dawley rats has shown that factors like hyperlipidemia can alter its pharmacokinetics by decreasing hepatic and intestinal metabolism. nih.gov Studies have also investigated how tadalafil and other PDE5 inhibitors affect the expression and activity of crucial drug-metabolizing enzymes in the livers of these rats. nih.gov For instance, treatment with tadalafil was found to inhibit the expression of CYP B1/2 and the activity of NADPH-cytochrome c reductase, which could alter normal metabolic pathways. nih.gov Such studies provide a framework for understanding how this compound, as a metabolite, would be processed and how it might interact with these enzymatic systems.

C57BL/6 Mice: This inbred mouse strain is a standard model for research in metabolism, diabetes, and genetics. bibliotekanauki.plnih.gov While direct metabolic studies of this compound in C57BL/6 mice are not detailed in the provided sources, research on tadalafil's effects on energy metabolism in mouse skeletal muscle cells (C2C12 cell line) highlights the model's utility in probing the metabolic consequences of PDE5 inhibition. bibliotekanauki.pl The known metabolic differences between mouse substrains, such as the C57BL/6J and C57BL/6N, underscore the importance of genetic background in metabolic research. nih.gov

The identification of this compound and other tadalafil analogues in various matrices relies on advanced analytical techniques that offer high sensitivity and specificity. Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) is a cornerstone technology in this field.

Routine screening of dietary supplements has successfully used ultra-high-performance liquid chromatography coupled to Quadrupole-Exactive Orbitrap mass spectrometry (UPLC-Q-Exactive Orbitrap/MS) to detect novel tadalafil analogues like N-cyclohexyl this compound. nih.gov This technique provides high-resolution mass data, allowing for the precise determination of chemical formulas and structural elucidation through fragmentation patterns (MS² spectra). nih.govresearchgate.net

Similarly, UPLC-MS/MS methods have been developed and validated for the rapid and reliable determination of tadalafil in human plasma. nih.gov These methods often involve a simple protein precipitation step for sample preparation and a short chromatographic run time, making them suitable for high-throughput pharmacokinetic studies. nih.gov The quantitative analysis is typically performed using multiple reaction monitoring (MRM), which enhances selectivity and sensitivity. nih.gov

Table 1: Analytical Techniques for Identification of Tadalafil and its Analogues

| Technique | Application | Key Features | Reference |

|---|---|---|---|

| UPLC-Q-Exactive Orbitrap/MS | Detection of novel tadalafil analogues in dietary supplements. | Provides high-resolution mass spectrometry and detailed MS² spectra for structural elucidation. | nih.gov |

| UHPLC-MS/MS | Quantification of tadalafil in human plasma for pharmacokinetic studies. | High sensitivity and selectivity, short run times suitable for high-throughput analysis. | nih.gov |

| UPLC/Q-TOF MS | Simultaneous screening for multiple PDE-5 inhibitors and their metabolites in dietary supplements. | Utilizes high accurate mass for identification with good recovery and precision. | nih.gov |

| LC-ESI-MS | Analysis and structural elucidation of tadalafil analogues. | Used in conjunction with NMR for characterizing novel structures like N-cyclopentyl this compound. | researchgate.net |

The ADME profile of a compound describes its journey through the body. While specific ADME data for this compound is limited, the profile of its parent compound, tadalafil, provides a strong foundation for understanding its likely behavior.

Absorption: Tadalafil is rapidly absorbed after oral administration, with maximum plasma concentrations observed at a median time of 2 hours. nih.gov Its absorption is not significantly affected by food. nih.gov

Distribution: Tadalafil has an apparent volume of distribution of approximately 63 L, indicating distribution into tissues. nih.govtga.gov.au In plasma, 94% of tadalafil is bound to proteins. wikipedia.orgnih.gov

Metabolism: As previously mentioned, tadalafil is cleared predominantly through hepatic metabolism, mainly by the CYP3A4 isozyme. fda.govnih.gov The primary circulating metabolite is a methylcatechol glucuronide, which is considered pharmacologically inactive. nih.gov this compound is the demethylated form of tadalafil.

Excretion: Tadalafil is eliminated primarily as metabolites. Approximately 61% of a dose is excreted in the feces, and about 36% is excreted in the urine. fda.govnih.gov The mean terminal half-life of tadalafil in healthy individuals is 17.5 hours. fda.govnih.gov As a metabolite, this compound would follow these excretion routes.

Toxicological Assessment and Safety Profile Investigations of Nortadalafil

Preclinical Toxicological Studies

Preclinical studies are fundamental in establishing the safety profile of a chemical compound before it is considered for human use. These studies involve a battery of tests to identify potential hazards.

Acute toxicity studies evaluate the effects of a single, high-dose exposure to a substance. For a related compound, "Tadalafil N-Desmethyl N-Amino Impurity," a material safety data sheet indicates that no data is available for acute oral, dermal, or inhalation toxicity. cleanchemlab.com

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides some hazard information for nortadalafil, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation. nih.gov

In contrast, acute toxicity studies on the parent compound, tadalafil (B1681874), have been conducted in mice and rats. These studies showed that tadalafil did not cause death at oral doses up to 2,000 mg/kg. fda.gov In rabbits, the acute dermal LD50 was determined to be greater than 1000 mg/kg, with no mortality or toxicity observed. lilly.com

Table 1: Acute Toxicity Data for Tadalafil

| Test Type | Species | Route | Result | Citation |

|---|---|---|---|---|

| Single Dose | Mice, Rats | Oral | No mortality up to 2,000 mg/kg | fda.gov |

| Acute Dermal | Rabbit | Dermal | LD50 > 1000 mg/kg | lilly.com |

Repeated dose toxicity studies are designed to assess the effects of long-term or repeated exposure to a compound. There is no specific data available in the provided search results for repeated dose toxicity studies on this compound.

However, extensive repeated dose studies have been conducted on tadalafil in various species, including rats and dogs, with durations ranging from one month to a year. fda.gov Key findings from these studies on tadalafil include:

Arteritis and Vasculitis: In dogs, findings of arteritis were noted in 1- and 6-month studies, including perivascular inflammation in the lungs and an increased incidence of coronary arterial lesions. fda.gov In a 12-month study in dogs, one animal at a high dose showed perivasculitis in a coronary artery. fda.gov

Testicular Atrophy: Testicular degeneration and atrophy were observed with increased incidence in a 3-month study in mice and in 3-, 6-, and 12-month toxicity studies in dogs. fda.gov These findings were considered likely to be irreversible in dogs. fda.gov

Hematologic Effects: In a 12-month dog study, marked neutropenia and thrombocytopenia, indicative of a type III immunopathy, were observed in two dogs. fda.gov

Genotoxicity assays are performed to determine if a substance can cause damage to genetic material (DNA). According to a material safety data sheet for a related N-desmethyl impurity, no data is available regarding its potential for germ cell mutagenicity. cleanchemlab.com

The parent compound, tadalafil (IC351), was found to be not genotoxic in a battery of tests. fda.gov The standard battery of genotoxicity studies typically includes an assessment for gene mutations in bacteria (Ames test), an in vitro test for chromosomal damage in mammalian cells, and an in vivo test for chromosomal damage in rodent hematopoietic cells. nih.gov The Ames test uses specific strains of bacteria, such as Salmonella typhimurium, to detect point mutations. nih.gov

Cytotoxicity assays measure the ability of a compound to be toxic to cells. nih.gov Research on newly synthesized flexible analogues of tadalafil revealed that the parent compound, tadalafil, generally exhibited a stronger cytotoxic effect across 16 different human cancer and non-cancer cell lines compared to the new derivatives. nih.gov However, this study did not specifically evaluate the cytotoxicity of this compound.

Carcinogenicity studies investigate the potential of a substance to cause cancer after long-term exposure. For a related N-desmethyl impurity, no data on carcinogenicity is available. cleanchemlab.com

Two-year oral carcinogenicity studies for the parent compound, tadalafil, were conducted in mice and rats. The results of these studies were negative, although an increased frequency of hepatocellular adenomas/carcinomas was observed in male mice and rats at high doses. fda.gov

These studies assess the potential for a substance to interfere with reproductive capabilities and normal development. A material safety data sheet for a related N-desmethyl impurity indicates that no data is available for reproductive toxicity. cleanchemlab.com

Preclinical studies on tadalafil have evaluated its effects on fertility and embryonic development. fda.gov

Fertility: In reproductive studies in mice and rats, tadalafil showed no adverse effects on fertility at doses up to 1,000 mg/kg. fda.gov

Developmental Toxicity: In developmental toxicity studies, no evidence of teratogenicity was found in rats or mice. tga.gov.au A No-Observed-Adverse-Effect-Level (NOAEL) for maternal toxicity was set at 1,000 mg/kg in mice and 200 mg/kg in rats. fda.gov However, a NOAEL for developmental toxicity in the F1 generation of rats could not be determined in one study due to significantly reduced postnatal survival across all dose groups. fda.gov

In Vitro Toxicological Models and Methodologies

The evaluation of a compound's safety profile relies heavily on in vitro toxicological studies. These methods utilize cultured cells to assess the potential of a substance to cause cellular damage or genetic mutations. For this compound and its analogues, the primary focus of in vitro testing has been on cytotoxicity, which is the quality of being toxic to cells.

A variety of human cell lines are often employed in these assessments to understand the cytotoxic effects across different tissues. In a study investigating flexible analogues of tadalafil, a panel of sixteen human cancer and non-cancer cell lines were used. researchgate.netmdpi.com This included cell lines from epidermoid carcinoma (A-431), lung carcinoma (A549), colorectal carcinoma (HCT116), glioblastoma (U-87 MG and U-251), breast adenocarcinoma (MCF7 and MDA-MB-231), and normal fibroblasts (MRC-5 and BJ), among others. researchgate.netmdpi.com The use of such a diverse panel allows for the identification of cell-type-specific toxicities.

One of the key parameters determined from in vitro cytotoxicity assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process by 50%. In the aforementioned study of flexible tadalafil analogues, the IC50 values were determined for each compound against the various cell lines. nih.gov While this compound itself was not tested, the study provides a methodological framework for its future toxicological evaluation. For instance, the cytotoxicity of tadalafil and its analogues was found to be dose- and cell-line-dependent. researchgate.net In another study, the cytotoxicity of a tadalafil solution and gel was evaluated in HaCaT (human keratinocyte) and Pam212 (mouse keratinocyte) cell lines. nih.gov The viability of both cell lines decreased with increasing concentrations of tadalafil. nih.gov

Interactive Table: Cytotoxicity of Tadalafil Analogues on Various Cell Lines

While direct data for this compound is not available, the following table illustrates the type of data generated from in vitro cytotoxicity studies of related tadalafil analogues. The data is derived from a study on flexible tadalafil analogues and is presented here to demonstrate the methodologies and findings in this area of research.

| Compound | Cell Line | IC50 (µM) |

| Analogue 6a | A-431 | >160 |

| Analogue 6a | HCT116 | >160 |

| Analogue 6b | A-431 | >160 |

| Analogue 6b | HCT116 | >160 |

| Analogue 7a | A-431 | 145.2 |

| Analogue 7a | HCT116 | 105.3 |

| Analogue 7b | A-431 | 110.5 |

| Analogue 7b | HCT116 | 98.7 |

| Tadalafil | A-431 | 85.6 |

| Tadalafil | HCT116 | 75.4 |

| Cisplatin | A-431 | 15.8 |

| Cisplatin | HCT116 | 12.3 |

Source: Adapted from a study on flexible tadalafil analogues. nih.gov Note: These are not values for this compound.

Computational Toxicology Assessments (e.g., (Q)SAR Methodologies)

Computational toxicology offers a powerful and efficient means of predicting the potential toxicity of chemical compounds, reducing the need for extensive animal testing. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this field, establishing mathematical relationships between the chemical structure of a substance and its biological activity or toxicity. mdpi.com These models are built on the principle that compounds with similar structures are likely to exhibit similar toxicological properties. mdpi.com

Several QSAR studies have been conducted on PDE-5 inhibitors and their analogues, providing insights that could be extrapolated to this compound. For instance, a study involving sildenafil (B151), vardenafil, and tadalafil analogues utilized a Multivariate Image Analysis applied to QSAR (MIA-QSAR) approach. nih.gov This ligand-based method resulted in a highly predictive model for the bioactivity of these compounds. nih.gov Furthermore, the study calculated Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles for promising new compounds, suggesting that some may have advantages over existing drugs. nih.gov

Another computational approach involves the use of machine learning algorithms to analyze large datasets and predict toxicity. mdpi.com These models can integrate various data types, including chemical structure, physicochemical properties, and biological activity, to enhance the accuracy of predictions. mdpi.com For PDE-5 inhibitors, computational studies have also focused on predicting potential off-target effects, such as cardiotoxicity, by examining their interaction with targets like the hERG1 K+ channel. nih.gov

The development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), has provided further refinement in predicting the activity of sildenafil analogues. researcher.life These models generated reliable predictions and helped to identify key structural features for improved activity and selectivity. researcher.life While these studies did not explicitly include this compound, the methodologies and findings are directly applicable to its future computational toxicological assessment. The principles of these models can be used to predict the toxicity of this compound based on its structural similarities and differences compared to tadalafil and other studied analogues.

Analytical Methodologies for Detection and Quantification of Nortadalafil

Chromatographic Techniques

Chromatographic techniques are fundamental in the separation, identification, and quantification of nortadalafil in various matrices, particularly in dietary supplements where it may be present as an undeclared adulterant. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound and its parent compound, tadalafil (B1681874). helixchrom.comacademicjournals.org It is frequently employed in routine screening for undeclared synthetic phosphodiesterase type 5 (PDE-5) inhibitors in health and dietary supplements. magtechjournal.comresearchgate.net

In a typical HPLC analysis, the separation is achieved on a reversed-phase column, such as a C18 column. researchgate.netnih.govjapsonline.com The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient elution mode. researchgate.netnih.govjapsonline.comresearchgate.netnih.gov Detection is commonly performed using a UV detector, with the wavelength set at a maximum absorbance for the compound, often around 230 nm or 280-295 nm. nih.govjapsonline.comresearchgate.net For instance, one method developed for tadalafil utilized a mobile phase of 10 mM ammonium acetate and methanol (35:65 v/v) with UV detection at 280 nm, achieving a retention time of 4.6 minutes. japsonline.com Another method used a phosphate buffer and acetonitrile (50:50 v/v) with UV detection at 295 nm, resulting in a retention time of 4.01 minutes. researchgate.net The linearity of these methods is typically established over a specific concentration range, for example, from 60 to 140 μg/ml. researchgate.net

The isolation and purification of novel tadalafil analogues, such as N-cyclohexyl this compound and chloropropanoylpretadalafil, have been successfully accomplished using semi-preparative HPLC, which allows for the collection of fractions for further structural elucidation by other techniques like NMR and mass spectrometry. nih.govnih.gov

| Parameter | Details | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Agilent Eclipse C18, Inertsil C18) | researchgate.netjapsonline.comresearchgate.net |

| Mobile Phase | Mixture of aqueous buffer (ammonium acetate or phosphate buffer) and organic solvent (acetonitrile or methanol) | researchgate.netnih.govjapsonline.comresearchgate.net |

| Detection | UV detection at wavelengths such as 230 nm, 280 nm, or 295 nm | nih.govjapsonline.comresearchgate.net |

| Linearity Range | Example: 60-140 µg/ml | researchgate.net |

Ultra-High-Performance Liquid Chromatography (UPLC)

Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and shorter analysis times. researchgate.net These characteristics make UPLC an effective tool for the rapid screening and quantification of this compound and other tadalafil analogues in complex matrices. researchgate.netmdpi.com

UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures. researchgate.net A stability-indicating UPLC method for tadalafil and its impurities employed an Acquity HSS T3 column (1.8 µm, 2.1 mm × 150 mm) with a gradient elution of methanol and 0.02 M ammonium acetate buffer. researchgate.net The total run time for the analysis was just 10 minutes. researchgate.net Another UPLC method for tadalafil in human plasma used a Shiseido C18 column (2.7 µm, 2.0 × 100 mm) with an isocratic mobile phase of 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) containing 0.1% formic acid, achieving a rapid run time of 1 minute per sample. nih.govnih.govsemanticscholar.org

UPLC is often coupled with mass spectrometry (UPLC-MS/MS) for the definitive identification and confirmation of this compound and its derivatives. magtechjournal.comnih.gov For example, 2-hydroxypropyl this compound and N-ethyltadalafil were successfully identified in dietary supplements using a UPLC-MS/MS screening method. mdpi.com This combination provides high selectivity and sensitivity, with detection limits for various PDE-5 inhibitors reported to be in the range of 25 to 85 ng/g or ng/mL. mdpi.com

| Parameter | Details | Reference |

|---|---|---|

| Column | Acquity HSS T3 (1.8 µm), Shiseido C18 (2.7 µm) | researchgate.netnih.govnih.govsemanticscholar.org |

| Mobile Phase | Gradient or isocratic elution with acetonitrile/methanol and an aqueous buffer (e.g., ammonium acetate with formic acid) | researchgate.netnih.govnih.govsemanticscholar.org |

| Run Time | As short as 1-10 minutes | researchgate.netnih.govnih.govsemanticscholar.org |

| Coupling | Often coupled with mass spectrometry (MS/MS) for enhanced specificity | magtechjournal.comnih.govmdpi.com |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) serves as a cost-effective and suitable screening method for detecting the presence of PDE-5 inhibitors, including tadalafil and its analogues like this compound, in dietary supplements. researchgate.netnih.gov This technique allows for the simultaneous analysis of multiple samples on a single plate, making it efficient for large-scale screening.

For the analysis, samples are spotted on HPTLC plates, which are typically made of silica (B1680970) gel 60F254. researchgate.netnih.gov The separation is then carried out in a developing chamber with a specific mobile phase. A mobile phase consisting of ethyl acetate, toluene (B28343), methanol, and ammonia (B1221849) in a volume ratio of 50:30:20:0.5 has been shown to provide compact spots and symmetrical peaks for sildenafil (B151) and tadalafil. nih.gov Another study utilized a mixture of toluene and methanol (7.2:2.8 v/v) for the separation of tadalafil. researchgate.net After development, the plates are dried, and the spots are visualized under UV light. Densitometric scanning at a specific wavelength, such as 284 nm, is used for quantification. researchgate.net The retardation factor (Rf) value is used for the identification of the compounds. For tadalafil, an Rf of 0.50 ± 0.02 has been reported. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is another analytical technique that can be employed for the identification of PDE-5 inhibitors. nih.govcncb.ac.cn However, its application for compounds like tadalafil and this compound is less common compared to LC methods. researchgate.net This is primarily due to the low volatility and thermal instability of these molecules, which can make direct GC analysis challenging. researchgate.net

To overcome these limitations, derivatization is often required to convert the analytes into more volatile and thermally stable forms. researchgate.net For instance, a GC-MS method for the determination of tadalafil in whole blood involved derivatization with N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). nih.gov The analysis is typically performed on a capillary column, and a short column (e.g., 10 m) can achieve good separation within a short time frame, such as 6 minutes. nih.govcncb.ac.cn When coupled with a mass spectrometer (GC-MS), the technique provides high specificity by identifying the molecular ions and characteristic fragmentation patterns of the analytes. nih.govcncb.ac.cnnih.gov

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions. It is indispensable for the structural elucidation and confirmation of this compound, especially when it is discovered as a novel, unapproved analogue in various products.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the gold standard for the detection, identification, and quantification of this compound and other PDE-5 inhibitor analogues in adulterated products. nih.govtripod.comistanbul.edu.tr This is due to the technique's exceptional sensitivity and selectivity, which allows for the detection of trace amounts of these compounds in complex matrices like herbal supplements and food products. tripod.comistanbul.edu.tr

In an LC-MS system, the eluent from the HPLC or UPLC column is introduced into the ion source of the mass spectrometer. tripod.com Electrospray ionization (ESI) is a commonly used ionization technique for these compounds, typically operated in the positive ion mode due to the presence of basic amine functional groups. nih.govtripod.com The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z).

For enhanced specificity and quantitative analysis, tandem mass spectrometry (MS/MS) is employed. nih.govnih.gov In this setup, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented, and the resulting product ions are detected. nih.gov This process, known as multiple reaction monitoring (MRM), provides a highly specific signature for the target analyte. nih.gov For example, a validated UPLC-MS/MS method for tadalafil used the transition of m/z 390.4 → 268.3 for quantification. nih.govnih.govsemanticscholar.org The identification of this compound would involve determining its specific precursor and product ions. High-resolution mass spectrometry (HRMS) is also used to obtain the accurate mass and elemental composition of unknown analogues, which is a critical step in their structural elucidation. nih.gov

| Parameter | Details | Reference |

|---|---|---|

| Ionization Technique | Electrospray Ionization (ESI), typically in positive ion mode | nih.govtripod.com |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification; Full scan and product ion scan for identification | nih.gov |

| Application | Definitive identification and quantification of this compound and other analogues in adulterated products | nih.govtripod.comistanbul.edu.tr |

| Key Advantage | High sensitivity and specificity | tripod.comistanbul.edu.tr |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a robust analytical tool for the identification of this compound and related tadalafil analogues. accesson.krnih.gov Although less common than liquid chromatography methods due to the high molecular weight and low volatility of these compounds, GC-MS provides high selectivity and is effective for structural confirmation. accesson.kr

For successful analysis of certain analogues, particularly those with polar functional groups like hydroxyls, a derivatization step is often necessary to increase volatility and improve sensitivity. accesson.krnih.gov Common derivatizing agents include N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which convert polar groups into more volatile silyl (B83357) ethers. accesson.kr The identification of compounds is achieved by analyzing their mass spectra, which provide characteristic molecular ions and fragmentation patterns. nih.govcncb.ac.cn For instance, tadalafil itself can be identified by its molecular ion at m/z 389. nih.govcncb.ac.cn The use of short capillary columns can significantly reduce analysis time, making the method faster and more cost-effective. nih.gov

| Parameter | Description | Source |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | accesson.krnih.gov |

| Derivatization | Required for polar analogues (e.g., hydroxylated) using agents like BSTFA to improve volatility and sensitivity. | accesson.krnih.gov |

| Column | Short capillary columns (e.g., 10 m) can be used for rapid separation (under 6 minutes). | nih.gov |

| Detection | Electron Ionization (EI) mass spectrometry, typically scanning a mass range of m/z 50-600. | accesson.kr |

| Identification | Based on detection of the molecular ion and characteristic mass fragmentation patterns. | nih.gov |

Tandem Mass Spectrometry (LC-MS/MS, UPLC-MS/MS) for Ultra-low Concentration Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and its ultra-high-performance variant (UPLC-MS/MS) are the preferred methods for the sensitive and selective quantification of this compound and its analogues in various matrices. nih.gov These techniques offer high throughput and are capable of detecting compounds at ultra-low concentrations, making them ideal for pharmacokinetic studies and the analysis of trace-level adulterants. nih.govnih.govuky.eduresearchgate.net

The methodology involves separating the analyte using liquid chromatography, followed by ionization, typically with electrospray ionization (ESI) in positive mode, as this compound and its parent compound contain basic amine functional groups. nih.gov The ionized molecule (precursor ion) is then fragmented, and specific product ions are monitored. This Multiple Reaction Monitoring (MRM) approach provides exceptional selectivity and sensitivity. nih.gov For tadalafil, the precursor-to-product ion transition is often m/z 390.4 → 268.3. nih.gov The development of UPLC-MS/MS methods with short run times (e.g., 1.0 minute) allows for the high-throughput analysis essential in many laboratory settings. nih.gov

| Parameter | Description | Source |

|---|---|---|

| Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode. | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity. | nih.gov |

| Precursor Ion [M+H]⁺ (Tadalafil) | m/z 390.4 | nih.gov |

| Product Ion (Tadalafil) | m/z 268.3 | nih.gov |

| Application | High-throughput, sensitive, and selective quantification in biological matrices. | nih.govnih.gov |

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is an indispensable tool for the structural elucidation of unknown tadalafil analogues like this compound. nih.govnih.gov Techniques such as Orbitrap mass spectrometry provide highly accurate mass measurements, which are crucial for determining the elemental composition of a novel compound. nih.govnih.govfda.gov

When a previously unknown analogue is detected, HRMS can measure the mass of the protonated molecule [M+H]⁺ with very high precision (mass errors typically below 5.0 ppm). nih.govnih.gov This accuracy allows for the confident assignment of a molecular formula. For example, the analogue 2-hydroxyethylthis compound was identified by its accurate mass of m/z 420.15614, corresponding to the molecular formula C23H22N3O5. nih.gov Furthermore, analyzing the accurate masses of fragment ions (MS²) produced by high-energy collision dissociation (HCD) helps to pinpoint the specific site of structural modification on the parent tadalafil molecule. nih.govnih.gov

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical method for the unambiguous structural confirmation of new tadalafil analogues. nih.govnih.govresearchgate.net While mass spectrometry provides the molecular weight and formula, NMR reveals the precise connectivity of atoms and the three-dimensional structure of the molecule. researchgate.netresearchgate.netmdpi.com It is the preferred technique for final structure elucidation. researchgate.net

Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, NOESY) NMR experiments are employed. nih.govresearchgate.netresearchgate.net ¹H NMR provides information about the chemical environment of protons, and specific signals can be used for quantitative analysis (qNMR). mdpi.comnih.gov For instance, analysis of ¹H NMR spectra was used to confirm that in N-cyclopentyl this compound, the N-methyl group of tadalafil was replaced by a cyclopentyl moiety. researchgate.net Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are particularly valuable for determining stereochemistry, such as the cis-relationship of substituents on the piperidine (B6355638) ring, a key structural feature of tadalafil and its analogues. nih.govresearchgate.net

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and economical method often used for the quantification of tadalafil in bulk and pharmaceutical dosage forms. bepls.comsemanticscholar.orgresearchgate.net The technique is based on measuring the absorption of ultraviolet light by the analyte. In methanol, tadalafil exhibits a characteristic maximum absorbance (λmax) at approximately 284 nm. semanticscholar.orgresearchgate.net

This method is validated for linearity, accuracy, and precision according to ICH guidelines, with Beer's law typically being obeyed in a concentration range such as 2-20 µg/mL. semanticscholar.orgresearchgate.net While highly useful for quantifying a known compound, UV-Vis spectrophotometry lacks the specificity for structural elucidation, as many tadalafil analogues exhibit nearly identical UV spectra. nih.gov However, it serves as an effective initial screening tool. japsonline.comnih.gov

| Parameter | Description | Source |

|---|---|---|

| Technique | UV-Visible Spectrophotometry | bepls.comsemanticscholar.org |

| Solvent | Methanol is commonly used. | bepls.comsemanticscholar.org |

| Wavelength of Max Absorbance (λmax) | Approximately 284-285.6 nm. | semanticscholar.orgresearchgate.net |

| Linearity Range (Example) | 2-10 µg/ml or 10-60 µg/ml. | bepls.comresearchgate.net |

| Application | Routine quality control analysis and quantification in bulk and dosage forms. | bepls.comresearchgate.net |

Infrared Spectrophotometry (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule, aiding in the characterization of this compound and related compounds. nih.govnih.gov The method works by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies corresponding to the molecule's functional groups. researchgate.net

The FTIR spectrum of tadalafil shows characteristic absorption peaks that can be used for its identification. nih.gov Key signals include those for the amide C=O group (around 1675 cm⁻¹), the aromatic C=C bonds (around 1646 cm⁻¹), the C-N stretching vibration (around 1435 cm⁻¹), and a band representative of the benzene (B151609) ring (around 746 cm⁻¹). nih.gov When analyzing a new analogue, comparing its FTIR spectrum to that of tadalafil can provide initial evidence of structural similarity or modification. nih.govnih.gov

Immunological Assays (e.g., Dual-Modal Immunochromatographic Assays)

Immunological assays serve as rapid and effective screening tools for the detection of this compound and its parent compound, tadalafil, in various matrices, particularly in functional foods and herbal supplements. Among these, the dual-modal immunochromatographic assay (ICA) stands out for its ability to screen for both tadalafil and its analogues simultaneously.

The principle of this assay involves generating antibodies that are broadly specific to this class of drugs. In one such study, tadalafil was activated through an oximation reaction to create an antigen, which exposed the common structure of tadalafil analogues, including this compound, as a primary antigenic site. tandfonline.comtandfonline.com This allows the resulting antibodies to recognize multiple related compounds.

The performance of the immunochromatographic assay can be evaluated semi-quantitatively by determining the threshold levels for detecting the target analytes. tandfonline.com The threshold level is the minimum concentration that causes the test line on the strip to become completely invisible. For the detection of this compound and other tadalafil analogues in fortified herbal samples, the detection thresholds for the ICA have been established. tandfonline.comtandfonline.com

A study on a broad-specific immunochromatographic assay demonstrated its effectiveness in screening for tadalafil and its major analogues. The indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) based on the developed antisera showed IC50 values (the concentration causing 50% inhibition) for tadalafil and its analogues ranging from 16.1 to 29.5 ng/mL. tandfonline.comtandfonline.com The optimized immunochromatographic assay strip showed detection thresholds for tadalafil and its major analogues, including this compound, in the range of 10 to 20 μg g⁻¹ in fortified herbal samples. tandfonline.com

Table 1: Detection Thresholds of Tadalafil and its Analogues using Immunochromatographic Assay

| Compound | Threshold Level (μg g⁻¹) |

| Tadalafil | 10 |

| Aminotadalafil | 20 |

| This compound | 20 |

| N-octylthis compound | 10 |

| N-butyltadalafil | 10 |

| Chloropretadalafil | 20 |

This data is based on fortified herbal samples and illustrates the semi-quantitative performance of the assay for screening purposes. tandfonline.com

Method Validation Parameters in Analytical Research

Method validation is a critical process in analytical chemistry that confirms a developed analytical procedure is suitable for its intended purpose. The parameters for validation are established by international guidelines, such as those from the International Council for Harmonisation (ICH). For a compound like this compound, these parameters would be rigorously assessed to ensure the reliability of quantitative data. The following subsections describe key validation parameters, with illustrative data from studies on the closely related compound, tadalafil.

Linearity

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically evaluated by a series of at least five concentrations of the analyte. The data is often analyzed by linear regression, and the correlation coefficient (r²) is expected to be close to 1.000. For example, a validated RP-HPLC method for tadalafil showed excellent linearity over a concentration range of 10-150 µg/ml with a correlation coefficient (r²) of 0.999. nih.gov

Table 2: Example of Linearity Data for Tadalafil Analysis

| Parameter | Result |

| Concentration Range | 10-150 µg/ml |

| Correlation Coefficient (r²) | 0.999 |

| Y-Intercept (% of nominal concentration response) | 0.4% |

This data, from a validated HPLC method for tadalafil, shows a strong linear relationship. nih.gov

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For chromatographic methods, this is often demonstrated by showing that the analyte peak is well-resolved from other peaks and that there is no interference from a placebo or blank matrix. japsonline.com

Sensitivity

The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is often determined by the slope of the calibration curve. Two key performance characteristics related to sensitivity are the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmaspecialists.comaltabrisagroup.com The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmaspecialists.comaltabrisagroup.com These values are often calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S; LOQ = 10 × σ/S) or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). sepscience.comresearchgate.net

For a validated RP-HPLC method for tadalafil, the LOD and LOQ were determined, indicating the method's high sensitivity. japsonline.com

Table 3: Sensitivity Parameters for a Tadalafil RP-HPLC Method

| Parameter | Concentration |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

This data illustrates the sensitivity of a validated analytical method for tadalafil. japsonline.com

Recovery

Recovery studies are performed to determine the accuracy of an analytical method. This is done by adding a known amount of the analyte (spiking) to a blank matrix and analyzing the sample. The recovery is calculated as the percentage of the measured amount versus the amount added. A validated UPLC-MS/MS method for tadalafil in human plasma demonstrated high recovery at three different concentration levels. nih.gov

Table 4: Recovery of Tadalafil from Human Plasma

| Nominal Concentration (ng/mL) | Mean Recovery (%) ± SD |

| 15 | 90.38 ± 5.32 |

| 400 | 95.78 ± 4.37 |

| 800 | 97.32 ± 3.52 |

This table shows the extraction efficiency of the method across a range of concentrations. nih.gov

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). A UPLC-MS/MS method for tadalafil was validated for its precision. nih.gov

Table 5: Intra-day and Inter-day Precision for Tadalafil Analysis

| Nominal Concentration (ng/mL) | Intra-day RSD (%) | Inter-day RSD (%) |

| 15 | 8.4 | 7.9 |

| 400 | 2.5 | 3.5 |

| 800 | 2.3 | 2.6 |

The low RSD values indicate good precision of the analytical method. nih.gov

Research on Nortadalafil Analogues and Derivatives

Structural Modifications and Their Impact on Pharmacological Activity

Nortadalafil is a significant analogue of tadalafil (B1681874), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). medchemexpress.com The primary structural difference between this compound and tadalafil is the absence of the N-methyl group on the piperazinedione ring of the molecule. This core structure, however, retains the essential tetracyclic framework responsible for the compound's pharmacological activity as a PDE5 inhibitor. medchemexpress.com Research into this compound and its derivatives primarily focuses on modifications at the nitrogen atom of the piperazinedione ring, a site that has been shown to tolerate a variety of substitutions without eliminating the compound's inhibitory effect on PDE5. nih.govresearchgate.net

The pharmacological activity of these analogues is intrinsically linked to their ability to competitively bind to the catalytic site of the PDE5 enzyme. researchgate.net This inhibition leads to an increase in intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation. mdpi.comnih.gov The core structure of this compound provides the necessary scaffold for interaction with the active site of PDE5. Modifications to the N-position of the piperazinedione ring can influence the compound's potency and selectivity.

Studies on various tadalafil and this compound analogues have revealed several key aspects of their structure-activity relationship (SAR):

N-Alkylation and N-Cycloalkylation: The substitution of the hydrogen at the N-position of the this compound piperazinedione ring with various alkyl and cycloalkyl groups is a common modification. The presence of these groups, such as butyl, ethyl, and cyclopentyl, generally maintains the compound's ability to inhibit PDE5. researchgate.netontosight.ainih.gov This indicates that the space around this nitrogen atom can accommodate different sized substituents, which can in turn modulate the binding affinity and pharmacokinetic properties of the molecule.

Introduction of Hydrophilic Groups: The addition of hydroxylated alkyl chains, such as a 2-hydroxypropyl or 2-hydroxyethyl group, to the nitrogen of the piperazinedione ring results in analogues like 2-hydroxypropyl this compound and 2-hydroxyethyl this compound. These modifications introduce a higher degree of hydrophilicity to the molecule, which can alter its solubility and metabolic profile.

Stereochemistry: The stereochemistry at the chiral centers of the this compound molecule is crucial for its biological activity. The specific spatial arrangement of the atoms, often denoted as (6R,12aR), is a key factor in the compound's interaction with its biological target. ontosight.ai

In essence, the research on this compound analogues demonstrates that while the core tetracyclic structure is essential for PDE5 inhibition, modifications at the N-position of the piperazinedione ring offer a viable strategy for developing new derivatives with potentially altered pharmacological profiles.

Specific this compound Analogues Under Investigation

A number of specific this compound analogues have been identified and studied, primarily in the context of their presence as undeclared ingredients in dietary supplements.

N-Butyl this compound is an analogue of tadalafil characterized by the replacement of the N-methyl group with an N-butyl group. ontosight.aicymitquimica.com Its chemical structure consists of a complex pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione ring system. ontosight.ai The stereochemistry, (6R,12aR), is a critical determinant of its biological activity. ontosight.ai It is believed to act as a phosphodiesterase type 5 (PDE5) inhibitor, similar to its parent compound. ontosight.ai

Detailed Research Findings: N-Butyl this compound has been identified as an analogue of Tadalafil and is used in research for its potential in treating erectile dysfunction by inhibiting the PDE5 enzyme. cymitquimica.com

2-Hydroxypropyl this compound is a derivative of tadalafil that is under investigation for its potential use in the treatment of erectile dysfunction. It is classified as a phosphodiesterase 5 inhibitor.

Detailed Research Findings: This compound is a derivative of Tadalafil and is noted for its role as a PDE5 inhibitor.

N-Ethyltadalafil, also referred to as homotadalafil, is another analogue where the N-methyl group of tadalafil is replaced, in this case with an ethyl group.